![molecular formula C6H5BFNO4 B1318710 5-Fluoro-2-nitrobenzeneboronic acid CAS No. 1329171-65-4](/img/structure/B1318710.png)
5-Fluoro-2-nitrobenzeneboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated nitro compounds is described in several papers. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system, which offers a safer and more efficient protocol compared to traditional batch reactors . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-nitrobenzeneboronic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal structure analysis . This method provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 5-Fluoro-2-nitrobenzeneboronic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, 2-Fluoro-5-nitrobenzonitrile reacts with amines and amino acids, which could suggest that 5-Fluoro-2-nitrobenzeneboronic acid may also participate in similar reactions . Additionally, 3-nitrobenzeneboronic acid has been used as a catalyst for the acetylation of alcohols, indicating that nitro-substituted benzeneboronic acids can act as catalysts in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of fluorine and nitro groups. For instance, the introduction of fluorine atoms into the benzene ring enhances the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The solvatochromism and polarity enhancement of arylboronate esters upon fluoride ion complexation have been studied, which could be relevant to understanding the properties of 5-Fluoro-2-nitrobenzeneboronic acid .
Scientific Research Applications
Derivatization of Bifunctional Compounds
5-Fluoro-2-nitrobenzeneboronic acid and similar compounds like 3-nitrobenzeneboronic acid have been explored for their potential in derivatizing bifunctional compounds. These compounds exhibit selective reactivity and have notable properties when analyzed using gas chromatography and electron-capture detectors (Poole, Singhawangcha, & Zlatkis, 1978).
In Synthesis Processes
The compound has been utilized in synthesis processes, such as the synthesis of 5-fluoro-2-nitrobenzotrifluoride. This synthesis was achieved in a continuous-flow millireactor system, demonstrating the potential of 5-Fluoro-2-nitrobenzeneboronic acid in the commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Catalysis
A novel 3-nitrobenzeneboronic acid, closely related to 5-Fluoro-2-nitrobenzeneboronic acid, has been identified as an extremely mild and environmentally benign catalyst for the acetylation of alcohols under solvent-free conditions. This showcases the potential of such compounds in catalytic applications (Tale & Adude, 2006).
Reaction Selectivity Studies
The compound has also been the subject of selectivity studies in reactions with charged O- and S-nucleophiles. Such research contributes to a deeper understanding of the reactivity and applicability of fluoro-nitroaryl compounds in various chemical reactions (Khalfina & Vlasov, 2007).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies have been conducted on related compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, indicating the importance of such fluorinated nitro compounds in the field of molecular spectroscopy (Mary et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding, which can result in changes to the target’s function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-nitrobenzeneboronic acid . .
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRDFNZZCPGOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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